1,1,1,3,3,3-Hexachloro-2,2-difluoropropane

Beschreibung

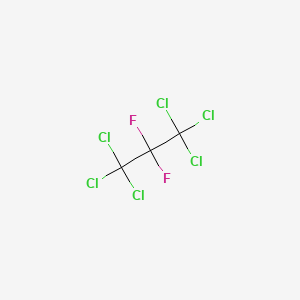

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,3,3,3-hexachloro-2,2-difluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl6F2/c4-2(5,6)1(10,11)3(7,8)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVCODVAPNKSMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074322 | |

| Record name | CFC-212ca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3182-26-1 | |

| Record name | 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3182-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,2-difluoro-1,1,1,3,3,3-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CFC-212ca | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1,3,3,3 Hexachloro 2,2 Difluoropropane

General Principles of Halogenation and Halogen Exchange Reactions in Perhalogenated Alkanes

Halogenation is a chemical reaction that incorporates one or more halogen atoms into a compound. byjus.com For alkanes, this typically occurs as a substitution reaction where a hydrogen atom is replaced by a halogen. libretexts.orgchemguide.net These reactions, such as chlorination and bromination, are often initiated by heat or ultraviolet (UV) light and proceed via a free-radical chain mechanism. libretexts.orgchemguide.net The reactivity of halogens in these processes decreases down the group: Fluorine reacts explosively, chlorine and bromine react at a controllable rate under initiation, and iodine is generally unreactive. libretexts.orgpressbooks.publibretexts.org

In the context of perhalogenated alkanes—alkanes where all hydrogen atoms have been replaced by halogens—the primary route for introducing a different halogen is through halogen exchange (Halex process). wikipedia.org This is a substitution reaction where an existing halogen atom is displaced by another. The synthesis of fluorinated compounds from chlorinated precursors is a common industrial application of this principle.

The feasibility of these exchange reactions is governed by thermodynamics and kinetics. The formation of a C-F bond is highly exothermic, making the replacement of chlorine or bromine with fluorine a thermodynamically favorable process. However, the reaction requires overcoming a significant activation energy, necessitating the use of specific fluorinating agents and often catalysts. The process involves breaking a C-Cl bond and forming a new, stronger C-F bond. libretexts.org For perchlorinated compounds, nucleophilic substitution is the dominant mechanism, where a fluoride (B91410) ion (F⁻) acts as the nucleophile to displace a chloride ion.

Fluorination Routes Utilizing Chlorinated Propane (B168953) Precursors

The synthesis of 1,1,1,3,3,3-hexachloro-2,2-difluoropropane is achieved by the selective fluorination of octachloropropane (C₃Cl₈). In this process, the two chlorine atoms on the central carbon (C-2) are replaced by fluorine atoms.

Catalyzed Reactions with Alkali Metal Fluorides

Alkali metal fluorides are common and cost-effective reagents for nucleophilic fluorination. alfa-chemistry.com The reaction involves heating the chlorinated precursor with the metal fluoride, often in a polar aprotic solvent.

Potassium fluoride (KF) and cesium fluoride (CsF) are the most frequently used alkali metal fluorides for these transformations. alfa-chemistry.com

Potassium Fluoride (KF) : KF is an inexpensive and readily available fluorinating agent. acs.org However, its effectiveness is often hampered by its high lattice energy and low solubility in organic solvents, which limits the availability of fluoride ions for the reaction. acs.orgnih.gov To enhance its reactivity, KF is often used in combination with phase-transfer catalysts or in high-boiling-point polar solvents. researchgate.netnih.gov

Cesium Fluoride (CsF) : CsF is significantly more reactive than KF. acs.org It has a lower lattice energy and is more soluble in aprotic organic solvents, making it a more effective source of nucleophilic fluoride ions. wikipedia.org Its higher reactivity allows for milder reaction conditions, but its higher cost is a consideration for large-scale industrial processes. alfa-chemistry.com

| Reagent | Chemical Formula | Key Characteristics |

|---|---|---|

| Potassium Fluoride | KF | Low cost, safe, and easy to handle, but suffers from low solubility and reactivity in organic solvents. acs.org |

| Cesium Fluoride | CsF | More soluble and reactive than KF in organic solvents, allowing for milder reaction conditions. wikipedia.org It is considered a more reactive source of fluoride. |

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as a solid alkali metal fluoride and a liquid organic phase. nih.govacs.orgwikipedia.org The catalyst transports the fluoride anion from the solid phase into the organic phase, where it can react with the substrate. nih.govnoaa.gov

Quaternary Ammonium (B1175870) Salts : Salts like tetrabutylammonium (B224687) fluoride (TBAF) are effective phase-transfer catalysts. wikipedia.orgrsc.org The lipophilic quaternary ammonium cation pairs with the fluoride anion, creating a salt that is soluble in organic solvents. noaa.gov This "naked" fluoride is a much stronger nucleophile. Fluorinated quaternary ammonium salts have also been developed to enhance solubility in specific media. acs.org

Phosphonium (B103445) Salts : Quaternary phosphonium salts function similarly to their ammonium counterparts, acting as phase-transfer catalysts to improve reaction rates and yields. alfachemic.com They are known for their high thermal stability, which is advantageous for fluorination reactions that may require elevated temperatures. alfachemic.com

Crown Ethers : Crown ethers are macrocyclic polyethers that can strongly chelate alkali metal cations, such as K⁺ and Cs⁺, within their central cavity. acs.orgmdpi.com For example, 18-crown-6 (B118740) is perfectly sized to complex the potassium ion. nih.govacs.org This complexation sequesters the metal cation, leaving a more reactive, poorly-solvated fluoride anion in the organic phase to carry out the nucleophilic attack. nih.govacs.org

| Catalyst Type | Example | Mechanism of Action |

|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium Bromide (TBAB) | The lipophilic cation pairs with the fluoride anion, transporting it into the organic phase. noaa.gov |

| Phosphonium Salts | Tetraphenylphosphonium Bromide | Offers high thermal stability while transferring the fluoride anion to the organic phase. alfachemic.com |

| Crown Ethers | 18-Crown-6 | Complexes the alkali metal cation (e.g., K⁺), enhancing the nucleophilicity of the fluoride anion. nih.govacs.org |

Antimony-Based Fluorinating Systems

Antimony fluorides are classic and highly effective reagents for halogen exchange reactions, particularly for converting chlorocarbons to fluorocarbons in what is known as the Swarts reaction. wikipedia.orgassignmentpoint.com

Antimony Trifluoride (SbF₃) : Also known as Swarts' reagent, SbF₃ is a solid compound used as a mild fluorinating agent. wikipedia.orgresearchgate.nethaz-map.com It is particularly effective at replacing chlorine atoms with fluorine, especially at carbon atoms bonded to multiple halogens. nih.govthieme-connect.de The reaction often requires a catalyst, typically a pentavalent antimony salt like antimony(V) chloride (SbCl₅), which activates the SbF₃. thieme-connect.de

Antimony Dichloride Trifluoride (SbF₃Cl₂) : This is a more potent fluorinating agent than SbF₃ alone. thieme-connect.de It can be generated in situ by reacting SbF₃ with chlorine or SbCl₅. wikipedia.orgassignmentpoint.comgoogle.com The presence of antimony(V) facilitates the halogen exchange. The reactivity in these systems generally follows the order: CCl₃ > CCl₂ > CCl, making the selective fluorination of the -CCl₂- group in octachloropropane a feasible transformation. thieme-connect.de These reactions can often be performed in standard laboratory glassware without the need for high-pressure autoclaves. thieme-connect.de

| Agent | Chemical Formula | Application Notes |

|---|---|---|

| Antimony Trifluoride | SbF₃ | A mild fluorinating agent used to replace chlorine with fluorine, often requiring activation with an Sb(V) salt. wikipedia.orgresearchgate.net |

| Antimony Dichloride Trifluoride | SbF₃Cl₂ | A powerful fluorinating agent, often generated in situ, for the efficient conversion of C-Cl to C-F bonds. wikipedia.orgthieme-connect.degoogle.com |

Influence of Antimony(III) Chloride (SbCl₃) and Antimony(V) Chloride (SbCl₅) as Catalysts

The liquid-phase fluorination of polychlorinated propanes often employs antimony chlorides as catalysts. Antimony(V) chloride (SbCl₅) is a potent Lewis acid and can be used to initiate the hydrofluorination of chlorinated precursors. It can be used to prepare active pentahalogenated antimony catalysts through reaction with hydrogen fluoride (HF). google.com For instance, an antimony pentahalogenated hydrofluorination catalyst can be generated in situ by reacting SbCl₅ with an excess of HF before introducing the chlorinated alkane. google.com

While SbCl₅ is a primary catalyst precursor, antimony(III) chloride (SbCl₃) also plays a role in these catalytic systems. google.com The catalytic cycle can involve the interconversion between Sb(V) and Sb(III) species. The general catalytic activity of these antimony halides facilitates the exchange of chlorine atoms for fluorine atoms on the propane backbone.

The effectiveness of these catalysts can be influenced by the reaction conditions. For instance, in the fluorination of other chlorinated compounds, the temperature and pressure are critical parameters. Reactions are often conducted at elevated pressures and temperatures ranging from 30°C to 200°C. acs.org The choice of solvent, if any, can also impact the reaction, with saturated halogenated hydrocarbons sometimes used as a medium. acs.org

Transition Metal and Main Group Catalysis in Fluorination: Chromium and Aluminum Catalysts

Gas-phase fluorination presents an alternative to liquid-phase methods, often utilizing transition metal and main group element-based catalysts. Chromium and aluminum are notable examples in this category.

Chromium Catalysts:

Chromium-based catalysts, particularly those supported on materials like aluminum fluoride, are employed in the vapor-phase fluorination of chlorinated hydrocarbons. google.com These reactions typically involve contacting the chlorinated compound with hydrogen fluoride (HF) at elevated temperatures, generally in the range of 275°C to 425°C. google.com The active catalytic species are often chromium oxyfluorides, which can be formed in situ. The catalytic performance, including activity and selectivity, can be influenced by the addition of promoters. For example, in the fluorination of 1,1,2,3-tetrachloropropene, lanthanum-promoted fluorinated chromia catalysts have shown high conversion and selectivity. researchgate.net The catalyst's surface area and the nature of the chromium oxyfluoride species are believed to be related to its catalytic activity. researchgate.net

Aluminum Catalysts:

Aluminum-based catalysts, particularly aluminum fluoride (AlF₃), are also effective for gas-phase fluorination. google.com Alumina (B75360) (Al₂O₃) can serve as a catalyst support or be converted to aluminum fluoride or oxyfluoride under reaction conditions. google.com Fluorinated γ-alumina has demonstrated catalytic activity for the fluorination of 1,1,1-trichloroethane (B11378) at room temperature when treated with sulfur tetrafluoride (SF₄) and subsequently with the trichloroethane itself. psu.edu This treated alumina facilitates the reaction with anhydrous HF. psu.edu The dehydrochlorination of the starting material on the catalyst surface can be an initial step, indicating the presence of strong Lewis acid sites. psu.edu

Table 1: Comparison of Catalytic Systems for Halogenated Propane Fluorination

| Catalyst System | Phase | Typical Precursors/Components | Promoters/Supports | Noteworthy Aspects |

| Antimony Halides | Liquid | SbCl₅, SbCl₃, HF | - | In situ catalyst preparation is common. google.com |

| Chromium-Based | Gas | Cr₂O₃, HF | Aluminum fluoride, Lanthanum | High temperatures (275-425°C) are typical. google.comresearchgate.net |

| Aluminum-Based | Gas | γ-Alumina, SF₄, HF | - | Can facilitate fluorination at ambient temperatures under specific activation conditions. psu.edu |

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound from a hexachlorinated precursor involves the substitution of two chlorine atoms with fluorine atoms. The underlying mechanism is a complex halogen exchange process.

In liquid-phase fluorination using antimony catalysts, the reaction is believed to proceed through the formation of highly reactive, polarized intermediates. The Lewis acidic antimony catalyst coordinates with a chlorine atom on the propane backbone, making the carbon atom more susceptible to nucleophilic attack by a fluoride ion, which is often derived from hydrogen fluoride. This process is repeated for the second fluorine substitution.

In gas-phase fluorination over solid catalysts like chromium or aluminum oxides/fluorides, the mechanism involves surface reactions. The chlorinated propane adsorbs onto the catalyst surface. The reaction is thought to proceed via a series of steps involving the interaction of the adsorbed molecule with active sites on the catalyst. These active sites facilitate the cleavage of C-Cl bonds and the formation of C-F bonds. The process can be viewed as a free-radical substitution in some cases, particularly under photochemical conditions or at very high temperatures. libretexts.orgyoutube.com However, for catalytic gas-phase fluorination, the mechanism is more intricate and tied to the specific nature of the catalyst surface. The formation of surface intermediates and the role of Lewis acid sites are considered crucial. psu.edu

The reactivity of halogens in such substitution reactions generally follows the order F₂ > Cl₂ > Br₂ > I₂. libretexts.org The initiation of these reactions often requires an energy input, such as heat or light, to break the initial halogen-halogen bond or to activate the catalyst. libretexts.org

Process Optimization and Reaction Engineering Considerations in Synthesis

Optimizing the synthesis of this compound requires careful consideration of various process parameters to maximize yield and selectivity while ensuring operational safety and efficiency.

Key parameters for optimization include:

Temperature and Pressure: In gas-phase fluorination, higher temperatures generally favor a higher degree of fluorination but can also lead to undesirable side reactions like thermal cracking and destructive fluorination. google.com A preferred temperature range for the fluorination of lower aliphatic hydrocarbons is often between 300°C and 400°C. google.com In liquid-phase reactions, pressure is a critical parameter, with reactions often carried out at pressures significantly above atmospheric pressure. acs.org

Reactant Molar Ratios: The molar ratio of the fluorinating agent (e.g., HF) to the chlorinated propane is a crucial factor. An excess of the fluorinating agent is often used to drive the reaction towards the desired product. For instance, in some fluorination processes, a molar ratio of 1.1 to 5 moles of HF per atom of chlorine to be replaced is preferred. google.com

Catalyst Selection and Regeneration: The choice of catalyst and its physical form (e.g., supported or unsupported) significantly impacts the process. For gas-phase reactions, catalyst stability and the ability to regenerate the catalyst are important economic considerations. Catalyst deactivation can occur due to coking or changes in the catalyst structure. Regeneration can sometimes be achieved by treating the catalyst with an oxidizing agent followed by a reducing agent. google.com

Reactor Design: The design of the reactor is critical for achieving efficient heat and mass transfer, especially in highly exothermic fluorination reactions. For liquid-phase fluorination, stirred "bubble column" reactors with features like fluoropolymer linings to resist corrosion may be employed. google.com For gas-phase reactions, packed-bed reactors are common. The use of continuous-flow reactors can offer advantages in terms of safety, control, and scalability, particularly when dealing with gaseous reactants. acs.org

Separation and Purification: The reaction mixture will likely contain the desired product, unreacted starting materials, partially fluorinated intermediates, and byproducts. Efficient separation techniques are necessary to isolate the this compound in high purity.

Chemical Reactivity and Transformation Pathways of 1,1,1,3,3,3 Hexachloro 2,2 Difluoropropane

Fundamental Reaction Mechanisms of Perhalogenated Alkanes

Perhalogenated alkanes, such as 1,1,1,3,3,3-hexachloro-2,2-difluoropropane, are generally less reactive than their partially halogenated counterparts due to the strength and polarity of their carbon-halogen bonds. numberanalytics.com The key factors governing their reactivity are the bond dissociation energies and the steric hindrance around the reactive centers.

The carbon-halogen bond strength is a critical determinant of reactivity. stackexchange.com In general, bond strength increases in the order C-I < C-Br < C-Cl < C-F. libretexts.orgsavemyexams.com This trend means that breaking a C-Cl bond requires significantly less energy than breaking a C-F bond. quora.com The C-F bond is one of the strongest single bonds in organic chemistry, partly due to its partial ionic character arising from the large electronegativity difference between carbon and fluorine. quora.com Consequently, in a molecule containing both chlorine and fluorine atoms like this compound, reactions involving the cleavage of a carbon-halogen bond will preferentially occur at the C-Cl bond. quora.com

The primary reaction mechanism for initiating transformations in saturated alkanes is often free-radical halogenation, which requires heat or UV light. libretexts.orgbyjus.com However, since this compound is already perhalogenated, it will not undergo further substitution with halogens. Instead, the input of energy (thermal or photochemical) is more likely to cause homolytic cleavage of the weakest bond present, the C-Cl bond, initiating degradation pathways. quora.commsu.edu

Table 1: Comparison of Carbon-Halogen Bond Properties

| Bond | Bond Energy (kJ/mol) | Bond Length (pm) | Polarity (Dipole Moment, D) |

|---|---|---|---|

| C-F | ~485 quora.com | ~135 | High (~1.8) |

| C-Cl | ~327 quora.com | ~177 | Moderate (~1.5) |

Data compiled from various sources indicating general bond properties. quora.comquora.com

Nucleophilic Substitution Reactions at Carbon Centers

Nucleophilic substitution reactions, such as Sₙ1 and Sₙ2, are fundamental transformations for haloalkanes. savemyexams.com In these reactions, a nucleophile replaces a halogen atom (the leaving group). masterorganicchemistry.com

The Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism involves a one-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group. chemicalnote.com This mechanism is highly sensitive to steric hindrance. chemicalnote.com In this compound, the C-1 and C-3 carbon atoms are each bonded to three bulky chlorine atoms and the central difluoropropanediyl group. This creates immense steric crowding, making a backside attack by a nucleophile virtually impossible. Therefore, the Sₙ2 pathway is highly unlikely at these carbon centers.

The Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process that proceeds through a carbocation intermediate. byjus.com The rate-determining step is the formation of this carbocation, which is favored for tertiary haloalkanes due to the stability of the resulting tertiary carbocation. savemyexams.commasterorganicchemistry.com The carbon atoms at the C-1 and C-3 positions of this compound are structurally analogous to tertiary carbons, as they are bonded to four non-hydrogen atoms. However, the formation of a carbocation at either C-1 or C-3, for example, [C(Cl)₂-C(F)₂-C(Cl)₃]⁺, would be significantly destabilized by the strong electron-withdrawing inductive effect of the remaining halogens on the molecule. This effect would intensify the positive charge on the carbocation, making it highly unstable and energetically unfavorable. Consequently, the Sₙ1 pathway is also expected to be extremely slow or non-existent under normal conditions.

Elimination Reactions and Unsaturated Product Formation

Elimination reactions in haloalkanes typically involve the removal of a hydrogen atom and a halogen from adjacent carbons, a process known as dehydrohalogenation, to form an alkene. ausetute.com.aulibretexts.org Since this compound contains no hydrogen atoms, dehydrohalogenation is not a possible reaction pathway.

An alternative elimination pathway is dehalogenation , the removal of two halogen atoms. youtube.com This can occur from adjacent carbons (vicinal dehalogenation) or from the same carbon (geminal dehalogenation). In the case of this compound, vicinal dehalogenation could theoretically occur by removing a chlorine from C-1 and a fluorine from C-2, or two chlorines from C-1 and C-3. The latter, known as reductive elimination, could potentially form a highly strained cyclopropane (B1198618) derivative, while the former would yield a chlorinated and fluorinated propene. These reactions typically require strong reducing agents, such as zinc metal or sodium iodide. libretexts.orgyoutube.com

A specific type of elimination, reductive β-elimination, involves the removal of halogens on adjacent (alpha and beta) carbons to form a double or triple bond. youtube.com While less common for saturated alkanes, under forcing conditions with potent reducing agents, it might be possible to eliminate two chlorine atoms from C-1 and C-3 to form an unsaturated product, although no specific literature for this reaction on this substrate was found.

Reductive Dehalogenation Strategies and Mechanisms

Reductive dehalogenation is a key transformation pathway for polyhalogenated compounds, often occurring under anaerobic conditions and mediated by chemical reductants or specific microorganisms. nih.govenviro.wiki This process involves the replacement of a halogen atom with a hydrogen atom (hydrogenolysis) or the removal of two halogen atoms (reductive elimination). youtube.comenviro.wiki

For this compound, reductive dehalogenation would proceed via the sequential removal of chlorine atoms due to the lower bond energy of the C-Cl bond compared to the C-F bond. quora.com

Hydrogenolysis: This is the most common reductive pathway, where a carbon-halogen bond is broken and replaced by a carbon-hydrogen bond. enviro.wiki

Reaction: R-Cl + 2e⁻ + H⁺ → R-H + Cl⁻

Application: The process would incrementally replace chlorine atoms with hydrogen, leading to a cascade of less chlorinated products. For example, the first step would yield 1,1,3,3,3-pentachloro-2,2-difluoropropane. The reaction can be accomplished using various methods, including catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). masterorganicchemistry.com

Reductive Elimination: This involves the removal of two halogens, often from adjacent carbons, to form a double bond. youtube.com

Dihaloelimination: As discussed previously, this could lead to unsaturated products. enviro.wiki

Microbial reductive dehalogenation has been observed for a variety of polychlorinated compounds, including polychlorinated dioxins and ethanes. nih.govenviro.wiki Bacteria such as Dehalococcoides are known to carry out these transformations via enzymes called dehalogenases. nih.govsemanticscholar.org Such biological pathways could potentially degrade this compound by sequentially removing its chlorine atoms.

Table 2: Potential Reductive Dehalogenation Pathways

| Mechanism | Reactants | General Product | Notes |

|---|---|---|---|

| Hydrogenolysis | C₃Cl₆F₂ + Reductant (e.g., H₂, NaBH₄) | C₃HCl₅F₂, C₃H₂Cl₄F₂, etc. | Stepwise replacement of Cl with H. C-F bonds remain intact. |

Thermal and Photochemical Degradation Studies

The degradation of perhalogenated alkanes can be initiated by thermal energy (pyrolysis) or by ultraviolet (UV) radiation (photolysis). msu.edu The initiating step in these processes is the homolytic cleavage of the weakest covalent bond in the molecule. libretexts.org

In this compound, the C-Cl bond is significantly weaker than both the C-F and C-C bonds. quora.com Therefore, the input of sufficient energy will lead to the photodissociation or thermolysis of a C-Cl bond, generating a chlorine radical and a perhalogenated propyl radical:

C₃Cl₆F₂ + energy (hν or Δ) → •C₃Cl₅F₂ + •Cl

This initial step is analogous to the process that leads to the breakdown of chlorofluorocarbons (CFCs) in the stratosphere. quora.com The radicals formed are highly reactive and can participate in a variety of subsequent reactions, including:

Radical recombination: Two radicals can combine to form a new, stable molecule or reform the original reactant.

Disproportionation: Transfer of an atom from one radical to another.

Fragmentation: The propyl radical could break apart, cleaving a C-C bond to form smaller, halogenated radical species.

The precise products of thermal and photochemical degradation would depend heavily on the specific conditions (temperature, pressure, wavelength of light, presence of other substances like oxygen). The presence of oxygen could lead to the formation of phosgene-like compounds. Studies on related chlorinated alkanes show that transformation rates increase significantly with temperature. nih.gov

Theoretical and Computational Chemistry of 1,1,1,3,3,3 Hexachloro 2,2 Difluoropropane

Quantum Chemical Investigations of Molecular Structure and Electronic Distribution

Currently, there is a lack of publicly available scientific literature detailing specific quantum chemical investigations into the molecular structure and electronic distribution of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane. Comprehensive studies involving methods such as Density Functional Theory (DFT) or ab initio calculations to determine optimized geometries, bond lengths, bond angles, and electronic properties like molecular orbital distributions and charge distributions for this specific compound have not been identified in the reviewed literature.

Computational Prediction of Spectroscopic Characteristics

Molecular Modeling of Reaction Mechanisms and Transition State Geometries

There is a notable absence of published research on the molecular modeling of reaction mechanisms and transition state geometries involving this compound. Such computational studies would be crucial for understanding its reactivity, degradation pathways, and potential chemical transformations.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Halogenated Propanes

While Quantitative Structure-Reactivity Relationship (QSRR) analysis is a well-established method for predicting the properties and activities of chemicals, specific QSRR models focusing on a series of halogenated propanes that include this compound are not described in the available literature. The development of such models requires a substantial dataset of related compounds with known experimental or computational data, which appears to be limited for this class of compounds.

Computational Approaches for Estimation of Thermophysical and Atmospheric Parameters

Computational methods have been employed to estimate the atmospheric properties of various chemicals. A 2012 study on the estimation of radiative efficiency for chemicals with potential global warming potential reported a calculated radiative efficiency for this compound. epa.gov The study utilized ab initio methods to arrive at this value.

Table 1: Calculated Radiative Efficiency

| Compound Name | CAS Number | Chemical Formula | Calculated Radiative Efficiency (W m⁻² ppb⁻¹) |

|---|---|---|---|

| This compound | 3182-26-1 | C3Cl6F2 | 0.323 |

Data sourced from a computational study on radiative efficiencies. epa.gov

The use of topological indices in molecular similarity methods to predict the physicochemical properties of haloalkanes has been explored. In a study focused on estimating the normal boiling points of a large set of haloalkanes, this compound was included as one of the compounds in the dataset. scispace.com This approach uses numerical descriptors derived from the molecular graph (topological indices) to quantify the similarity between molecules and predict their properties. For this particular compound, the study reported both the experimental boiling point and a value estimated through their molecular similarity method. scispace.com

Table 2: Experimental and Estimated Boiling Point

| Compound Name | Experimental Boiling Point (°C) | Estimated Boiling Point (°C) |

|---|---|---|

| This compound | 194.2 | 148.5 |

Data from a study on the estimation of normal boiling points of haloalkanes using molecular similarity. scispace.com

Analytical Methodologies for 1,1,1,3,3,3 Hexachloro 2,2 Difluoropropane

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the separation of 1,1,1,3,3,3-hexachloro-2,2-difluoropropane from complex mixtures and for its precise quantification. Given its nature as a chlorofluorocarbon (CFC), techniques developed for related ozone-depleting substances are often applicable.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the cornerstone for the analysis of volatile and semi-volatile halogenated compounds like this compound. Test reports and standards from various organizations indicate GC/MS as the designated analytical method for this compound, often referred to by its code CFC-212. alfa-chemistry.comacs.orghitachicm.com

Method development for this analyte would typically involve a "purge and trap" sample introduction technique, which is an established analytical approach for volatile organics. pnnl.gov In this method, the sample is purged with an inert gas, and the volatile compounds are trapped on a sorbent material. The trap is then heated, and the analytes are desorbed into the gas chromatograph. An analytical procedure developed for detecting residual ozone-depleting chemicals utilizes this technique, followed by gas chromatography with electron capture detection (GC-ECD), a highly sensitive detector for halogenated compounds. pnnl.gov

The selection of the GC column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often a suitable starting point for the analysis of halogenated hydrocarbons. The temperature program of the GC oven would be optimized to ensure the separation of this compound from its isomers and other potential contaminants.

While specific mass spectrometric parameters for this compound are not widely published, a standard approach would involve electron ionization (EI) and monitoring for characteristic fragment ions in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

Achieving low method detection limits (MDL) is essential for the trace analysis of this compound, particularly in environmental monitoring. The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the analyte concentration is greater than zero.

The optimization of MDLs involves several factors, including the efficiency of the sample extraction and concentration steps, the sensitivity of the detector, and the minimization of background noise. For GC-MS analysis, using selected ion monitoring (SIM) mode significantly improves the signal-to-noise ratio and, consequently, lowers the MDL compared to full-scan mode.

| Parameter | Technique | Potential Optimization Strategy |

| Sample Preparation | Purge and Trap | Optimization of purge gas flow rate and time, selection of appropriate trap material. |

| GC Separation | Capillary GC | Use of a high-resolution capillary column, optimization of oven temperature program. |

| Detection | MS (SIM mode) | Selection of characteristic and abundant ions for monitoring. |

| Data Analysis | Statistical Methods | Proper calculation of the standard deviation of replicate measurements at a low concentration. |

Table 1: Strategies for MDL Optimization

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for confirming the identity of this compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹³C and ¹⁹F NMR would be particularly informative.

Due to the symmetry of the molecule (Cl₃C-CF₂-CCl₃), the ¹³C NMR spectrum is expected to be relatively simple, showing two signals: one for the two equivalent trichloromethyl (-CCl₃) carbons and another for the central difluoromethylene (-CF₂-) carbon. The chemical shifts of these carbons would be influenced by the presence of the electronegative halogen atoms. For comparison, in propane (B168953), the terminal methyl carbons appear at a different chemical shift than the central methylene (B1212753) carbon. docbrown.info The presence of six chlorine atoms and two fluorine atoms would cause a significant downfield shift for the carbons in this compound.

The ¹⁹F NMR spectrum would exhibit a single signal, as both fluorine atoms are chemically equivalent. The chemical shift of this signal would be characteristic of a -CF₂- group situated between two perchlorinated carbons. The large chemical shift range of ¹⁹F NMR makes it an excellent technique for identifying and quantifying fluorinated compounds. wikipedia.org The absence of protons in the molecule means that ¹H NMR would not be applicable for direct characterization.

NMR spectroscopy is also highly effective for isomer identification and purity assessment. The presence of isomers, such as 1,1,2,2,3,3-hexachloro-1,3-difluoropropane, would result in a more complex NMR spectrum with a different number of signals and distinct chemical shifts, allowing for their differentiation and quantification. alps.com

| Nucleus | Expected Number of Signals | Expected Chemical Shift Region (ppm) | Information Provided |

| ¹³C | 2 | Downfield due to halogen substitution | Carbon skeleton, presence of equivalent carbons. |

| ¹⁹F | 1 | Characteristic for -CF₂- group | Presence and environment of fluorine atoms. |

Table 2: Expected NMR Spectroscopic Data

The IR and Raman spectra would be dominated by strong absorptions corresponding to the stretching and bending vibrations of these bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, while C-Cl stretching vibrations are found in the lower frequency region of 600-800 cm⁻¹. The symmetry of the molecule will influence which vibrational modes are IR active and which are Raman active, providing complementary information.

While specific IR and Raman spectra for this compound are not widely published, analysis of related chlorinated and fluorinated alkanes can provide a basis for interpretation. For instance, studies on chlorinated paraffins have used Raman spectroscopy to identify vibrational modes associated with C-Cl bonds. uccs.edu

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| C-F Stretch | 1000 - 1400 | IR, Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| C-C Stretch | ~1000 | IR, Raman |

| Deformation/Bending | < 600 | IR, Raman |

Table 3: Expected Vibrational Spectroscopy Data

Development of Standardized Analytical Protocols for Research and Industrial Monitoring

The development of standardized analytical protocols is essential for ensuring the consistency and comparability of data across different laboratories and over time. For a compound like this compound, which is classified as a chlorofluorocarbon (CFC), these protocols are often established within the framework of environmental regulations. shindengen.co.jpforensicresources.org

Standard Operating Procedures (SOPs) for the analysis of such compounds would detail every step of the analytical process, from sample collection and preservation to data analysis and reporting. An example of a relevant, though not specific, SOP is one for the quantification of organic bases by liquid-liquid extraction and GC/MS analysis, which outlines the principles, reagents, procedures, and quality control measures.

Environmental Chemistry and Atmospheric Fate of 1,1,1,3,3,3 Hexachloro 2,2 Difluoropropane

Atmospheric Degradation Mechanisms: Reactions with Hydroxyl Radicals and Photolysis

The atmospheric lifetime and degradation pathways of 1,1,1,3,3,3-hexachloro-2,2-difluoropropane are determined by its susceptibility to reaction with hydroxyl (OH) radicals and photolysis. As a perhalogenated compound, its reactivity is significantly different from that of its hydrocarbon analogs.

Reactions with Hydroxyl Radicals:

The primary daytime oxidant in the troposphere is the hydroxyl radical. For many organic compounds, reaction with OH radicals is the principal degradation pathway. However, the reactivity of a compound with OH radicals is largely dependent on the presence of C-H bonds. Since this compound is fully halogenated and contains no hydrogen atoms, its rate of reaction with hydroxyl radicals is expected to be negligible. The dominant loss process for alkanes in the atmosphere is their reaction with OH radicals, which proceeds by hydrogen abstraction. researchgate.net For perhalogenated compounds lacking C-H bonds, this reaction pathway is not available, leading to significantly longer atmospheric lifetimes compared to their hydrogen-containing counterparts.

The rate constants for the reaction of OH radicals with a variety of alkanes have been extensively studied. copernicus.orgmdpi.comresearchgate.net These studies show a clear dependence on the number and type of C-H bonds in the molecule. For instance, the rate constant for the reaction of OH with n-hexane at 298 K is significant, leading to a relatively short atmospheric lifetime. mdpi.com In contrast, for a compound like this compound, the absence of these reactive sites renders it resistant to OH radical-initiated oxidation.

Photolysis:

Given the resistance to oxidation by OH radicals, photolysis, or the decomposition by solar radiation, becomes a potential atmospheric loss process for perhalogenated compounds. The effectiveness of photolysis depends on the compound's ability to absorb ultraviolet (UV) radiation at wavelengths present in the troposphere and stratosphere (λ > 290 nm).

Hydrolytic Stability and Degradation Pathways in Aqueous Environments

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. In aquatic environments, hydrolysis can be a significant degradation pathway for certain halogenated hydrocarbons. The rate of hydrolysis is dependent on factors such as the type and number of halogen atoms, the molecular structure, temperature, and pH.

Specific experimental data on the hydrolytic stability of this compound were not found in the reviewed literature. However, general principles of haloalkane hydrolysis and data for analogous compounds can provide an estimation of its persistence in aqueous environments. The reactivity of halogenoalkanes towards hydrolysis generally follows the trend of the carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F. youtube.comsavemyexams.com Compounds with weaker carbon-halogen bonds, such as iodoalkanes, hydrolyze more rapidly than those with stronger bonds, like fluoroalkanes. savemyexams.comsavemyexams.com

A study on the hydrolysis of various chlorinated methanes, ethanes, and propanes demonstrated a wide range of reactivity, with half-lives spanning from days to millions of years under typical environmental conditions (25°C and pH 7). epa.gov For example, 2,2-dichloropropane (B165471) has a calculated half-life of 0.038 years, while the highly chlorinated pentachloroethane (B166500) has a much longer half-life of 40.7 years. epa.gov This suggests that the degree of chlorination and the specific arrangement of atoms significantly influence hydrolytic stability.

Given that this compound contains highly stable C-F bonds and is sterically hindered by the presence of six chlorine atoms, it is expected to be highly resistant to hydrolysis. The bulky chlorine atoms can shield the central carbon atoms from nucleophilic attack by water molecules. Therefore, it is likely to have a very long hydrolytic half-life and persist in aqueous environments.

Interactive Data Table: Hydrolysis Half-Lives of Selected Chlorinated Alkanes at 25°C and pH 7

| Compound | Half-Life (years) |

| 2,2-Dichloropropane | 0.038 |

| 1,1,2,3,3-Pentachloropropane | 0.013 |

| Pentachloroethane | 40.7 |

| 1,2-Dichloroethene | 2.1 x 10^10 |

| Data sourced from a study on the hydrolysis of chlorinated hydrocarbons. epa.gov |

Potential for Biotransformation in Environmental Compartments

Biotransformation, the chemical alteration of substances by living organisms, is a critical process in the environmental fate of many organic compounds. Microorganisms, in particular, play a key role in the degradation of pollutants. The potential for biotransformation of this compound depends on its bioavailability and susceptibility to microbial enzymatic attack.

No studies specifically investigating the biotransformation of this compound were identified. However, research on other highly halogenated compounds indicates that biotransformation is possible, although often slow and dependent on specific environmental conditions.

Under anaerobic conditions, highly chlorinated compounds can undergo reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. This process has been observed for chlorinated ethenes like tetrachloroethene (PCE) and trichloroethene (TCE). epa.gov The efficiency of reductive dechlorination generally increases with the degree of chlorine substitution. nih.gov

Conversely, under aerobic conditions, the biotransformation of chlorinated hydrocarbons is often less efficient for highly chlorinated compounds. nih.gov However, some microorganisms are capable of co-metabolically degrading chlorinated compounds, where the degradation is facilitated by enzymes produced for the metabolism of other substrates. nih.gov

The biotransformation of chlorinated paraffins, which are structurally different but also highly chlorinated, has been shown to occur through pathways such as hydroxylation and dechlorination. nih.gov The presence of both chlorine and fluorine atoms in this compound may present a significant challenge for microbial enzymes, potentially making it highly recalcitrant to biotransformation. The high degree of halogenation and the strength of the C-F bonds likely contribute to its persistence in biological systems.

Global Atmospheric Transport and Distribution Modeling of Perhalogenated Species

Perhalogenated species like this compound, which are expected to have long atmospheric lifetimes, are subject to long-range atmospheric transport. Global chemical transport models are essential tools for predicting the distribution and potential environmental impacts of such persistent compounds.

These models integrate data on emissions, chemical reaction rates, and meteorological parameters to simulate the movement and fate of atmospheric constituents. nih.gov For a compound with a long lifetime, it can be transported far from its emission sources, reaching remote regions such as the Arctic and Antarctic.

Modeling studies of other halogenated compounds, such as C2-C5 alkanes, demonstrate how emissions from industrial and other sources contribute to their atmospheric abundances on a continental and global scale. nih.gov The distribution is influenced by atmospheric circulation patterns, and the compounds are eventually removed from the atmosphere through their slow degradation processes or deposition to the Earth's surface.

For this compound, its high molecular weight and low reactivity suggest that it would be well-mixed in the troposphere and potentially transported to the stratosphere. In the stratosphere, it could be exposed to higher energy UV radiation, which could lead to its photolytic degradation. The modeling of such transport and distribution is crucial for understanding the potential for these compounds to contribute to stratospheric ozone depletion or global warming.

Industrial and Specialized Research Applications of 1,1,1,3,3,3 Hexachloro 2,2 Difluoropropane

Role as a Chemical Intermediate in the Synthesis of Novel Fluorinated Compounds

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane serves as a precursor in the synthesis of other fluorinated molecules. Its utility as a chemical intermediate is primarily centered on its reactivity in hydrofluorination processes. In these reactions, the chlorine atoms in the molecule can be substituted with fluorine atoms, a common method for producing hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs).

A notable application is its mention as a hydrohalocarbon compound, identified by the code CFC-212, that can undergo hydrofluorination reactions. google.com This process is a key step in the manufacturing of various fluorinated compounds that have applications as refrigerants, foam blowing agents, and solvents. The highly chlorinated nature of this compound makes it a candidate for transformation into more highly fluorinated propanes.

While direct, detailed research findings on the specific reaction pathways and resulting novel compounds derived from this compound are not extensively documented in publicly available literature, its classification as a "Bulk Drug Intermediate" by some chemical suppliers suggests its use in the synthesis of more complex molecules, potentially for the pharmaceutical industry. kokusaidenki.co.jp The related compound, 1,1,1,3,3,3-hexachloropropane (B1216839), has been considered as an intermediate in the production of 1,1,1,3,3,3-hexafluoropropane (B1216460) through reaction with hydrogen fluoride (B91410), indicating a similar reactive potential for its difluorinated counterpart.

Applications in Materials Science Research, including as a Precursor for Polymer Systems

The application of this compound in materials science, particularly as a precursor for polymer systems, is not well-documented in available research. While fluorinated polymers are a significant class of materials with desirable properties such as chemical resistance and thermal stability, the direct use of this specific compound in their synthesis is not prominent.

However, its potential as a precursor can be inferred from the general chemistry of fluorinated compounds. Fluorinated intermediates are crucial in the synthesis of fluoropolymers and fluoroelastomers. A patent related to chromium catalysts for hydrofluorination reactions mentions that the hydrohalocarbon compounds produced, which include CFC-212, are useful as precursors for fluoropolymers and fluoroelastomers. This suggests that while not a direct monomer, this compound could be a starting point for creating the building blocks of these advanced materials.

Use in Niche Solvent Systems for Chemical Synthesis and Processing

There is limited specific information available regarding the use of this compound as a solvent in chemical synthesis and processing. However, its physical properties, such as being a liquid at room temperature with a relatively high boiling point, suggest potential utility in specialized applications where specific solvency characteristics are required.

Its high degree of halogenation implies that it would be a non-polar solvent, potentially suitable for dissolving other non-polar compounds. In the textile industry, related chlorinated and fluorinated compounds have been used as solvents. takim-g.org Test reports for chemical substances sometimes list this compound in the context of sample extraction by an organic solvent for analysis, though this does not confirm its use as a processing solvent.

Industrial Management and Regulatory Context as a Controlled Substance

This compound, also identified as CFC-212 or HCFC-212, is recognized as a controlled substance under various international and national regulatory frameworks. Its management is primarily dictated by its classification as an ozone-depleting substance.

The Montreal Protocol on Substances that Deplete the Ozone Layer and its subsequent amendments have led to strict controls on the production and consumption of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). As a result, this compound is listed in numerous "Green Procurement" guidelines from various corporations, which prohibit or restrict its intentional use in products and manufacturing processes. shindengen.co.jpkyoceradocumentsolutions.com

The International Aerospace Environmental Group (IAEG) includes this compound in its declarable substances list, indicating its relevance for chemicals management and reporting in the aerospace and defense industries. Furthermore, documents submitted to environmental protection agencies list this compound as a substance of interest in risk evaluations. regulations.gov The Code of Federal Regulations (CFR) in the United States includes provisions for the control of production and consumption of such ozone-depleting substances. ecfr.gov

The table below summarizes the regulatory status of this compound based on various sources.

| Regulatory Context | Status | Reference |

| Green Procurement Standards | Prohibited/Restricted | shindengen.co.jpkyoceradocumentsolutions.com |

| International Aerospace Environmental Group | Declarable Substance | |

| U.S. Environmental Protection Agency | Substance of Interest | regulations.gov |

| U.S. Code of Federal Regulations | Production & Consumption Controls | ecfr.gov |

Advanced Research Directions and Future Perspectives on 1,1,1,3,3,3 Hexachloro 2,2 Difluoropropane

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of polyhalogenated alkanes has traditionally involved methods that can be hazardous and environmentally taxing. tandfonline.com The principles of green chemistry are now guiding innovations to develop more benign and efficient synthetic routes. Research in this area for compounds like 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane focuses on minimizing waste, avoiding toxic reagents, and reducing energy consumption.

Key research findings point towards several promising strategies:

Use of Reusable Catalysts: Graphene oxide has been explored as a metal-free carbocatalyst for halogenation reactions, utilizing potassium halides as the halogen source and oxone as a green oxidant. rsc.org This system allows for high yields and regioselectivity, and the catalyst can be recycled multiple times without significant loss of activity. rsc.org

Safer Halogenating Reagents: To circumvent the use of volatile and hazardous dihalogen molecules, researchers are developing solid-supported reagents. researchgate.net For instance, polystyrene beads with appended triphenylmethylphosphonium tribromide groups serve as a stable and easily separable brominating agent. researchgate.net Similar strategies could be developed for chlorination.

Solvent-Free and Metal-Free Conditions: The use of room temperature ionic liquids (RTILs) based on tetraalkylphosphonium salts with trihalide anions enables halogenation reactions to proceed without a solvent, particularly when substrates are liquids. researchgate.net Furthermore, protocols utilizing promoters like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have enabled the metal-free synthesis of related fluorinated molecules, highlighting a move away from transition-metal catalysts. mdpi.com

Improved Catalytic Systems: A patent for the synthesis of the related compound 1,1,1,3,3,3-hexachloropropane (B1216839) describes using a combination of copper nitrate (B79036) and ethanolamine (B43304) as a catalyst, which reportedly increases the yield and reduces raw material consumption and subsequent emissions. google.com

Table 1: Innovations in Green Chemistry for Halogenated Compound Synthesis

| Green Chemistry Approach | Description | Potential Advantage for Synthesizing C₃Cl₆F₂ | Reference |

|---|---|---|---|

| Reusable Carbocatalysts | Use of graphene oxide with potassium halides and a green oxidant (oxone). | Avoids metal contamination, allows for catalyst recycling, and uses safer halide sources. | rsc.org |

| Solid-Supported Reagents | Employing reagents like phosphonium-based ionic compounds on polystyrene beads. | Eliminates the need to handle volatile and toxic dihalogens, simplifying reaction work-up. | researchgate.net |

| Metal-Free Protocols | Using promoters such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to facilitate reactions. | Reduces environmental impact and cost associated with metal catalysts and purification. | mdpi.com |

| Optimized Catalyst Systems | Developing catalyst combinations like copper nitrate and ethanolamine to improve efficiency. | Increases reaction yield, reduces waste, and lowers production costs. | google.com |

Exploration of Novel Catalytic Systems for Halogenation and Fluorination

The synthesis of this compound involves distinct halogenation (chlorination) and fluorination steps. Advances in catalysis are crucial for improving the selectivity, efficiency, and sustainability of these transformations.

For chlorination , research has traditionally focused on copper-based catalysts. The reaction of carbon tetrachloride and 1,1-dichloroethene can produce 1,1,1,3,3,3-hexachloropropane using catalysts like copper(I) chloride or copper(II) chloride, often with an amine co-catalyst. wikipedia.org

For fluorination , the field is rapidly advancing. A recent review highlights several modern catalytic approaches:

Transition Metal Catalysis: Catalysts based on metals such as silver, rhodium, molybdenum, and cobalt are being used with electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI). mdpi.com These systems enable site-selective fluorination under various conditions. mdpi.com NFSI is often preferred as it acts as a pure fluorine donor, minimizing side reactions. mdpi.com

Organocatalysis: Chiral organocatalysts, including β,β-diaryl serine catalysts and isothiourea catalysts, have been developed for asymmetric fluorination, offering high enantioselectivity. mdpi.com

Photoredox and Electrochemical Fluorination: These emerging techniques provide powerful methods for constructing C-F bonds under mild conditions, often with high functional group tolerance. mdpi.com

Novel support materials are also being investigated to enhance catalytic activity. For instance, researchers found that using a silicon nitride support for a zirconium catalyst significantly improved the conversion of propane (B168953) to propylene (B89431) at lower temperatures compared to traditional oxide supports. azom.com This principle of leveraging catalyst-support interactions could be applied to the halogenation and fluorination of propane derivatives.

Table 2: Novel Catalytic Systems for Halogenation and Fluorination

| Reaction Type | Catalytic System | Key Features | Reference |

|---|---|---|---|

| Chlorination | Copper-based (e.g., CuCl, CuCl₂) | Effective for the addition of CCl₄ to olefins to create chlorinated alkanes. | wikipedia.org |

| Fluorination | Transition Metals (Ag, Rh, Mo, Co) + Reagents (Selectfluor, NFSI) | Enables site-selective fluorination, with NFSI minimizing overoxidation. | mdpi.com |

| Organocatalysts (e.g., β,β-diaryl serine) | Promotes highly enantioselective fluorination of carbonyl compounds. | mdpi.com | |

| Photoredox / Electrochemical Systems | Allows for C-F bond formation under mild conditions with broad applicability. | mdpi.com | |

| General Hydrocarbon Transformation | Zirconium on Silicon Nitride Support | Enhances catalytic activity and operates at lower temperatures than conventional supports. | azom.com |

Integration of Machine Learning and Artificial Intelligence in Predicting Chemical Behavior

The complexity of chemical reactions and molecular interactions presents a significant challenge for traditional research methods. chemcopilot.com Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools capable of analyzing vast datasets to predict chemical behavior with high accuracy. chemcopilot.comfnasjournals.com

For halogenated compounds like this compound, AI and ML can be applied in several ways:

Predicting Molecular Properties and Interactions: ML models are being trained to characterize non-covalent interactions such as halogen bonding, which is crucial in materials science and drug design. fnasjournals.comresearchgate.net These models can predict bond strengths and identify key molecular features that govern these interactions. researchgate.net

Forecasting Reaction Outcomes and Reactivity: AI algorithms can now predict the products of complex chemical reactions with over 90% accuracy, outperforming human chemists in some cases. cam.ac.uk Specific ML models have been developed to predict the reaction rate constants of halogen radicals with organic chemicals in aqueous environments. nih.gov This predictive power can accelerate the discovery of optimal synthesis pathways and conditions. chemcopilot.com

Assessing Toxicological Profiles: The impact of halogenation on a molecule's toxicity is a critical concern. oup.com Novel ML frameworks, such as the Hybrid Dynamic Graph-based Ensemble Model (HD-GEM), integrate graph neural networks and other features to predict the genotoxicity, cardiotoxicity, and hepatotoxicity of halogenated compounds with superior accuracy compared to conventional methods. oup.com

Guiding Molecular Design: Deep learning models like F-CPI have been specifically designed to predict how fluorine substitution will alter a compound's bioactivity. nih.govresearchgate.net Such tools can guide the structural optimization of molecules for desired applications, potentially identifying uses for this compound or its derivatives.

Table 3: Applications of Machine Learning and AI in Halogenated Compound Research

| Application Area | AI/ML Approach | Specific Outcome | Reference |

|---|---|---|---|

| Reaction Prediction | Deep learning models trained on reaction databases. | Predicts reaction products with >90% accuracy and can suggest synthesis pathways. | cam.ac.uk |

| Property Prediction | Models trained on molecular structures and properties. | Characterizes and predicts halogen bonding strength and other non-covalent interactions. | fnasjournals.comresearchgate.net |

| Toxicity Assessment | Hybrid Dynamic Graph-based Ensemble Models (HD-GEM). | Predicts genotoxicity, cardiotoxicity, and hepatotoxicity of halogenated molecules. | oup.com |

| Bioactivity Prediction | Specialized deep learning models (e.g., F-CPI). | Predicts changes in bioactivity upon fluorine substitution to guide drug discovery. | nih.govresearchgate.net |

Interdisciplinary Research Avenues in Environmental Science and Advanced Materials

The future of this compound is also being shaped by research at the intersection of chemistry, environmental science, and materials science.

Environmental Science: Halogenated hydrocarbons are known for their environmental persistence and, in some cases, their contribution to the greenhouse effect. nih.govncert.nic.in Future research will likely focus on:

Atmospheric Fate and Impact: Understanding the atmospheric lifetime, degradation pathways, and global warming potential (GWP) of this compound is essential. This is particularly relevant as its relatives, chlorofluorocarbons (CFCs), were phased out due to their impact on the ozone layer, and their replacements, hydrofluorocarbons (HFCs), are potent greenhouse gases. noaa.gov

Degradation and Remediation: Developing methods to break down persistent halogenated compounds is a key area of environmental research. Catalytic hydrodehalogenation using palladium (Pd) catalysts has shown promise for detoxifying water contaminated with various halogenated hydrocarbons. researchgate.net Investigating the efficacy of such methods for this compound will be crucial if it sees wider use.

Advanced Materials: While many older chlorofluorocarbons were used as refrigerants, solvents, and blowing agents, modern research focuses on more specialized applications for highly halogenated molecules. resources.orgwikipedia.org

Synthetic Intermediates: The most direct application noted for this compound is as a potential intermediate in the manufacture of 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa). wikipedia.org HFC-236fa is used as a fire suppression agent and a refrigerant. The synthesis of such value-added compounds is a significant driver for research into their precursors.

Building Blocks for New Materials: Halogenated compounds are valuable intermediates in organic synthesis, particularly in cross-coupling reactions that form the basis for many advanced materials. researchgate.net The unique arrangement of chlorine and fluorine atoms in this compound could make it a useful building block for creating polymers or other materials with tailored properties, such as thermal stability, chemical resistance, or specific electronic characteristics.

Table 4: Interdisciplinary Research Avenues

| Field | Research Focus | Objective / Application | Reference |

|---|---|---|---|

| Environmental Science | Atmospheric Chemistry | Determine atmospheric lifetime and global warming potential to assess environmental impact. | nih.govnoaa.gov |

| Remediation Technology | Develop catalytic hydrodehalogenation methods for potential environmental cleanup. | researchgate.net | |

| Advanced Materials | Synthetic Intermediate | Use as a precursor for the manufacture of valuable compounds like 1,1,1,3,3,3-hexafluoropropane. | wikipedia.org |

| Novel Material Synthesis | Utilize as a building block for creating new polymers or functional materials via cross-coupling reactions. | researchgate.net |

Q & A

Q. What are the established laboratory-scale synthesis methods for 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via catalytic fluorination of chlorinated propane precursors (e.g., 1,1,1,3,3,3-hexachloropropane) with hydrogen fluoride (HF) in the presence of catalysts like SbCl₅ or Cr₂O₃. Key parameters include:

- Temperature: Maintain 80–120°C to balance reaction rate and side-product formation.

- Catalyst Loading: 5–10 wt% catalyst relative to the substrate minimizes deactivation.

- HF Stoichiometry: A molar ratio of HF to substrate ≥ 6:1 ensures complete substitution.

Post-reaction, HCl byproducts are removed via distillation, and unreacted HF is recovered through liquid-vapor extraction .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- ¹⁹F NMR: Peaks near δ -70 ppm (CF₂Cl₂ environment) and δ -120 ppm (CF₃ groups) confirm fluorination.

- GC-MS: Use a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV) to detect molecular ions (m/z ≈ 300–320) and fragmentation patterns (e.g., loss of Cl⁻ or F⁻).

- Elemental Analysis: Validate Cl/F content (±0.5% deviation from theoretical values) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods with ≥100 ft/min face velocity to prevent inhalation exposure.

- PPE: Nitrile gloves (≥8 mil), chemical-resistant goggles, and flame-retardant lab coats.

- Ignition Control: Avoid sparks, static discharge, or temperatures >200°C due to potential decomposition into toxic gases (e.g., HF, Cl₂) .

Advanced Research Questions

Q. What methodologies are employed to assess the ozone depletion potential (ODP) and atmospheric lifetime of this compound?

Methodological Answer:

- Computational Models: Apply quantitative structure-property relationship (QSPR) models to estimate ODP based on bond dissociation energies (BDEs) for C-Cl bonds.

- Chamber Studies: Expose the compound to UV light (λ = 254 nm) in a smog chamber and measure Cl radical release via resonance fluorescence.

- Atmospheric Lifetime: Calculate using the Tropospheric Lifetime Tool (TLT) with OH radical reaction rate constants (kOH) derived from relative rate experiments .

Q. How can mechanistic studies elucidate catalytic pathways in its fluorination synthesis?

Methodological Answer:

- Isotopic Labeling: Use deuterated HF (DF) to track F incorporation via ²H NMR.

- In-Situ IR Spectroscopy: Monitor intermediates (e.g., SbCl₅·HF complexes) at 800–1000 cm⁻¹ (Sb-F stretching).

- Kinetic Profiling: Conduct time-resolved GC sampling to identify rate-limiting steps (e.g., Cl⁻ displacement vs. HF adsorption) .

Q. What analytical strategies detect trace levels of this compound in environmental samples?

Methodological Answer:

- Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges eluted with dichloromethane.

- GC-ECD/GC-MS: Achieve detection limits of 0.1 ppb using a 60°C→280°C temperature ramp (10°C/min).

- Validation: Spike recovery tests (80–120% recovery in groundwater matrices) and inter-laboratory comparisons .

Q. How can ecotoxicological impacts be evaluated for aquatic ecosystems?

Methodological Answer:

- Acute Toxicity Tests: Expose Daphnia magna to 0.1–10 mg/L for 48 hours (LC₅₀ determination).

- Bioaccumulation Studies: Measure bioconcentration factors (BCFs) in zebrafish liver using LC-HRMS.

- Metabolite Identification: Use suspect screening for chlorinated byproducts (e.g., chloroacetic acids) via high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.